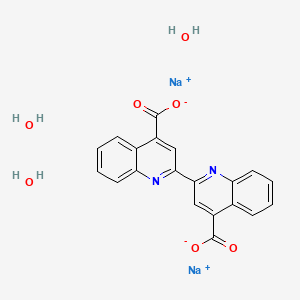
Disodium bicinchoninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium bicinchoninate, also known as disodium [2,2’-biquinoline]-4,4’-dicarboxylate, is a chemical compound with the molecular formula C20H10N2Na2O4. It is the disodium salt of bicinchoninic acid, which is composed of two carboxylated quinoline rings. This compound is widely used in biochemical assays, particularly for the determination of protein concentration through the bicinchoninic acid (BCA) assay .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Disodium bicinchoninate can be synthesized by reacting bicinchoninic acid with sodium hydroxide. The reaction typically involves dissolving bicinchoninic acid in water and then adding sodium hydroxide to form the disodium salt. The reaction is carried out under alkaline conditions, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The final product is typically purified through recrystallization and dried to obtain a stable powder form .
Análisis De Reacciones Químicas
Types of Reactions
Disodium bicinchoninate primarily undergoes complexation reactions with metal ions. It forms a stable, intense purple complex with cuprous ions (Cu+), which is the basis for its use in the BCA assay .
Common Reagents and Conditions
The BCA assay involves the reduction of cupric ions (Cu2+) to cuprous ions (Cu+) under alkaline conditions. This compound then reacts with the cuprous ions to form a purple complex. The reaction conditions typically include an alkaline environment, often achieved using sodium hydroxide or sodium carbonate .
Major Products Formed
The major product formed in the reaction of this compound with cuprous ions is the purple complex, which has a strong absorbance at 562 nm. This complex is used to quantify the concentration of proteins in a solution .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of disodium bicinchoninate involves its ability to chelate cuprous ions. In the BCA assay, proteins reduce cupric ions to cuprous ions under alkaline conditions. This compound then forms a complex with the cuprous ions, resulting in a purple color. The intensity of the color is directly proportional to the protein concentration, allowing for quantitative analysis .
Comparación Con Compuestos Similares
Disodium bicinchoninate is unique in its ability to form a stable, colored complex with cuprous ions, making it highly suitable for protein quantification. Similar compounds include:
Bicinchoninic acid: The parent compound of this compound, which also forms complexes with metal ions but is less soluble in water.
2,2’-Biquinoline-4,4’-dicarboxylic acid: Another related compound with similar complexation properties but different solubility and stability characteristics.
This compound stands out due to its water solubility and stability under alkaline conditions, making it more practical for use in various assays .
Propiedades
Fórmula molecular |
C20H16N2Na2O7 |
|---|---|
Peso molecular |
442.3 g/mol |
Nombre IUPAC |
disodium;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate;trihydrate |
InChI |
InChI=1S/C20H12N2O4.2Na.3H2O/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;;;;;/h1-10H,(H,23,24)(H,25,26);;;3*1H2/q;2*+1;;;/p-2 |
Clave InChI |
FJILMLPAOREGGL-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].O.O.O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


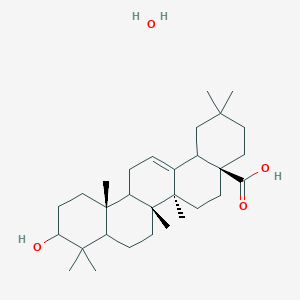
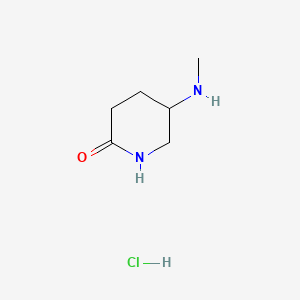
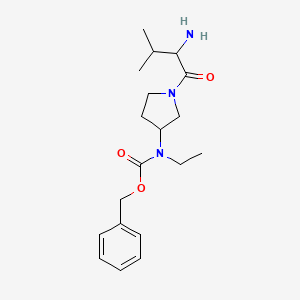
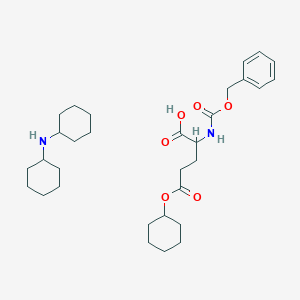
![1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B14786435.png)
![8-Iodo-2-methyl-6-trifluoromethyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14786441.png)
![Pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3,5,7(28),9(27),10,12,15(26),16,18,21,23-dodecaene-2-sulfonic acid hydrate](/img/structure/B14786448.png)
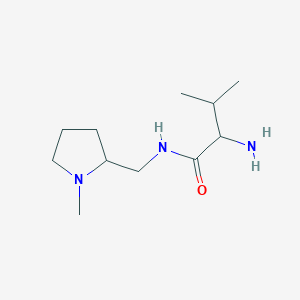
![benzyl N-[1-[(3-chloro-2-oxopropyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B14786453.png)
![[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate](/img/structure/B14786457.png)
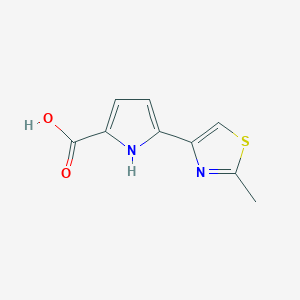
![6-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14786468.png)

![Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B14786491.png)
